(5Z)-5-(2,4-dichlorobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a prop-2-en-1-yl group, and a 2,4-dichlorophenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(prop-2-en-1-yl)-2-sulfanylidenethiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenethiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl group, converting it to a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(METHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(ETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The presence of the prop-2-en-1-yl group in (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE distinguishes it from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a unique candidate for specific applications.
Properties
Molecular Formula |
C13H9Cl2NOS2 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9Cl2NOS2/c1-2-5-16-12(17)11(19-13(16)18)6-8-3-4-9(14)7-10(8)15/h2-4,6-7H,1,5H2/b11-6- |
InChI Key |
DUDQDRNJRIWEEJ-WDZFZDKYSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S |
Origin of Product |
United States |
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